molecular formula C14H26N2O4 B8293336 Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate

Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate

Cat. No.: B8293336
M. Wt: 286.37 g/mol
InChI Key: CNTQVZYSRYLVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate lies in its combination of a tert-butyl group, a cyclohexyl ring, and a carbamate functional group.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-[3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)

InChI Key

CNTQVZYSRYLVBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 3-[(tert-butoxycarbonyl)amino]-cyclohexanecarboxylic acid (5.00 g, 20.6 mmol) in CH2Cl2 (50 mL) including triethylamine (3.1 mL, 22.2 mmol) were added benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexa-fluorophosphate (10.7 g, 20.6 mmol), N,O-dimethylhydroxyamine hydrochloride (2.21 g, 20.6 mmol) and Et3N (3.2 mL, 23.0 mmol) successively. The resulting mixture was allowed to warm to room temperature, and the stirring was continued for 18 hrs. The reaction mixture was diluted with CH2Cl2 and washed with 1N HCl, saturated aqueous NaHCO3 solution, and brine, successively. The organic phase was dried over Na2SO4, filtered, and evaporated. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=1:1) to give tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate as a colorless oil (5.39 g, yield; 92%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
2.21 g
Type
reactant
Reaction Step Three
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.